Daigremontianin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

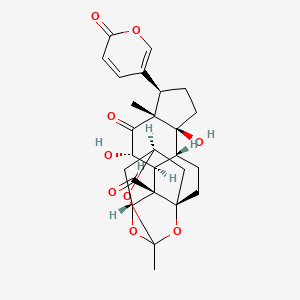

Daigremontianin is a bufadienolide, a type of steroid and cardiac glycoside aglycone. Bufadienolides are known for their potent biological activities, particularly their cardiotonic properties. . This compound has garnered interest due to its unique chemical structure and significant biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of daigremontianin is complex and typically involves multiple steps. The primary source of this compound is the extraction from Kalanchoe daigremontiana. The extraction process often involves the use of organic solvents such as ethanol or methanol to isolate the compound from the plant material .

Industrial Production Methods: advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .

Análisis De Reacciones Químicas

Types of Reactions: Daigremontianin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can alter the double bonds within the bufadienolide structure.

Substitution: Substitution reactions can occur at various positions on the steroid backbone.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Daigremontianin has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of bufadienolides.

Biology: Investigated for its role in plant defense mechanisms and its effects on various biological systems.

Medicine: Explored for its potential cardiotonic properties and its ability to inhibit certain cancer cell lines.

Mecanismo De Acción

Daigremontianin exerts its effects primarily through its interaction with cellular ion channels. It inhibits the sodium-potassium ATPase pump, leading to an increase in intracellular calcium levels. This action enhances cardiac muscle contraction, making it a potent cardiotonic agent. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function .

Comparación Con Compuestos Similares

Bufalin: Another bufadienolide with similar cardiotonic properties.

Proscillaridin: A bufadienolide known for its use in treating heart failure.

Scillaren A: A bufadienolide isolated from the plant Scilla maritima

Uniqueness: Daigremontianin is unique due to its specific structural features and its source from Kalanchoe daigremontiana. Its distinct chemical structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Daigremontianin, a bufadienolide extracted from the plant Kalanchoe daigremontiana, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including cytotoxic, antiviral, antimicrobial, and potential therapeutic effects, supported by recent research findings and case studies.

This compound belongs to the class of bufadienolides, which are known for their steroid-like structure and bioactive properties. The mechanism of action primarily involves the modulation of ion channels and cellular signaling pathways, influencing various physiological processes.

Cytotoxic Activity

Research has demonstrated significant cytotoxic effects of this compound on various cancer cell lines. A study evaluated its impact on human leukemia HL-60, lung carcinoma NCI-H460, cervical cancer HeLa, and breast cancer MCF-7 cells. The results indicated that this compound induces cell death through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HL-60 | 5.0 | Induction of apoptosis |

| NCI-H460 | 4.5 | Mitochondrial membrane depolarization |

| HeLa | 6.0 | ROS production |

| MCF-7 | 7.0 | Caspase activation |

Antiviral Activity

This compound has shown promising antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). In vitro studies revealed that extracts from K. daigremontiana significantly inhibited viral replication in Vero cells.

Table 2: Antiviral Efficacy Against HSV-1

| Extract Concentration (g/mL) | % Inhibition of Viral Replication |

|---|---|

| 0.001 | 70% |

| 0.01 | 85% |

| 0.1 | 90% |

The extract was found to inhibit viral attachment and penetration into host cells, indicating its potential as a therapeutic agent in managing viral infections.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. Studies have reported its effectiveness against both bacterial and fungal strains, with minimal inhibitory concentrations (MIC) established for several microorganisms.

Table 3: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Bactericidal |

| Escherichia coli | 20 | Bactericidal |

| Candida albicans | 10 | Fungicidal |

Toxicity and Safety Profile

Despite its therapeutic potential, this compound is associated with toxicity at high doses. Documented cases have linked it to cardiovascular and renal issues when ingested in large quantities. Chronic exposure can lead to long-term health complications.

Case Studies

- Human Toxicity : A case report highlighted an individual experiencing acute kidney injury after consuming high doses of Kalanchoe daigremontiana. The patient exhibited symptoms consistent with bufadienolide toxicity, underscoring the need for caution in its use.

- Antitumor Research : In vivo studies on mice demonstrated that this compound could reduce tumor size in models of ovarian cancer. The treatment resulted in significant apoptosis in tumor tissues, suggesting a potential role in cancer therapy.

Propiedades

Número CAS |

98205-50-6 |

|---|---|

Fórmula molecular |

C26H30O9 |

Peso molecular |

486.5 g/mol |

Nombre IUPAC |

(1S,4R,5S,8R,9R,11S,12S,13R,14R,16R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde |

InChI |

InChI=1S/C26H30O9/c1-22-15(13-3-4-18(28)32-11-13)6-8-26(22,31)16-5-7-24-10-14-9-17(34-23(2,33-14)35-24)25(24,12-27)19(16)20(29)21(22)30/h3-4,11-12,14-17,19-20,29,31H,5-10H2,1-2H3/t14-,15+,16+,17+,19+,20-,22-,23+,24-,25+,26-/m0/s1 |

Clave InChI |

PHOLEJIIASOWOL-XOGNUPMYSA-N |

SMILES |

CC12C(CCC1(C3CCC45CC6CC(C4(C3C(C2=O)O)C=O)OC(O6)(O5)C)O)C7=COC(=O)C=C7 |

SMILES isomérico |

C[C@@]12[C@H](CC[C@@]1([C@@H]3CC[C@]45C[C@@H]6C[C@H]([C@@]4([C@H]3[C@@H](C2=O)O)C=O)O[C@@](O6)(O5)C)O)C7=COC(=O)C=C7 |

SMILES canónico |

CC12C(CCC1(C3CCC45CC6CC(C4(C3C(C2=O)O)C=O)OC(O6)(O5)C)O)C7=COC(=O)C=C7 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Daigremontianin; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.